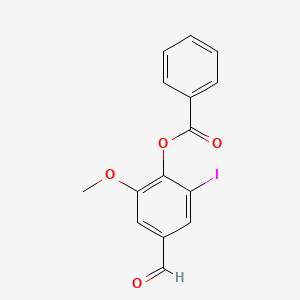
4-Formyl-2-iodo-6-methoxyphenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-2-iodo-6-methoxyphenyl benzoate is a chemical compound with the molecular formula C15H11IO4 and a molecular weight of 382.15 g/mol. It is characterized by the presence of a formyl group, an iodine atom, and a methoxy group attached to a phenyl ring, which is further esterified with benzoic acid. This compound is primarily used as a building block in organic synthesis and research.
Preparation Methods
The synthesis of 4-Formyl-2-iodo-6-methoxyphenyl benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-formyl-2-iodo-6-methoxyphenol and benzoic acid.
Esterification Reaction: The phenol group of 4-formyl-2-iodo-6-methoxyphenol is esterified with benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature.
Chemical Reactions Analysis
4-Formyl-2-iodo-6-methoxyphenyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Scientific Research Applications
4-Formyl-2-iodo-6-methoxyphenyl benzoate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Formyl-2-iodo-6-methoxyphenyl benzoate depends on the specific reactions it undergoes:
Substitution Reactions: The iodine atom is replaced by another group through the formation of a palladium complex, followed by transmetalation and reductive elimination.
Oxidation and Reduction Reactions: The formyl group undergoes changes in oxidation state, affecting the overall reactivity and properties of the compound.
Comparison with Similar Compounds
4-Formyl-2-iodo-6-methoxyphenyl benzoate can be compared with similar compounds such as:
4-Formyl-2-iodo-6-methoxyphenol: Lacks the benzoate ester group, making it less versatile in certain synthetic applications.
4-Formyl-2-iodo-6-methoxybenzoic acid: Contains a carboxylic acid group instead of the ester, affecting its reactivity and solubility.
4-Formyl-2-iodo-6-methoxyphenyl acetate: Has an acetate ester instead of a benzoate ester, which can influence its chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(4-formyl-2-iodo-6-methoxyphenyl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO4/c1-19-13-8-10(9-17)7-12(16)14(13)20-15(18)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEQNORPVPVBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-butyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2968496.png)
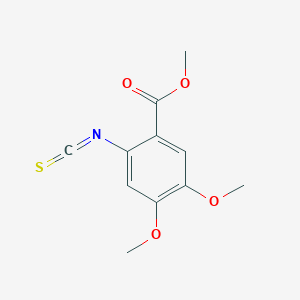
![(3Ar,6aS)-3a-(pyrrolidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2968498.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-{[4-(benzyloxy)phenyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2968499.png)
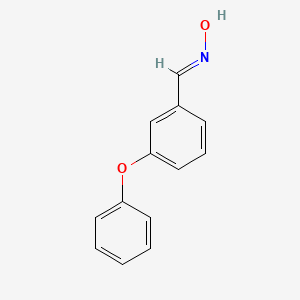
![1-[2-(butan-2-yl)-4-[(6-methylpyridin-3-yl)methyl]piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2968503.png)
![5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2968504.png)
![2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2968505.png)
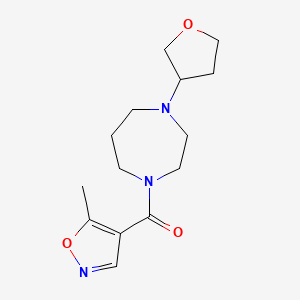
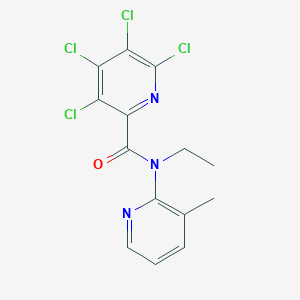
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2968513.png)
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-methanesulfonylbenzamide](/img/structure/B2968514.png)
![N-(2,5-dimethylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2968517.png)

